N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8(6-17-2)15-12(16)9-3-4-10-11(5-9)14-7-13-10/h7-9H,3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIMFPDLSQUFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CCC2=C(C1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like xanthine oxidase.
Mode of Action
Imidazole derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in purine metabolism. The inhibition of this enzyme can lead to a decrease in the production of uric acid, which is beneficial in the treatment of conditions like gout.
Biochemical Pathways
This can lead to a decrease in the production of uric acid, thereby affecting the downstream effects associated with conditions like gout.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Result of Action
The inhibition of xanthine oxidase by imidazole derivatives can lead to a decrease in the production of uric acid, which can have beneficial effects in the treatment of conditions like gout.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide. For instance, the solubility of imidazole derivatives in water and other polar solvents can affect their bioavailability. Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound.
Biological Activity
N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that belongs to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is known for its pharmacological versatility. The presence of the methoxypropan-2-yl group contributes to its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro tests have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (mg/L) | MBC (mg/L) | Target Organism |
|---|---|---|---|
| EJMCh-9 | 15.6 | 31.2 | Staphylococcus aureus |
| EJMCh-13 | 0.39 | 0.78 | Mycobacterium tuberculosis |
| EJMCh-6 | >1000 | >1000 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound required to inhibit visible growth of the organism. The Minimum Bactericidal Concentration (MBC) reflects the lowest concentration that kills 99.9% of the microorganisms upon subculture in drug-free media .
Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that certain compounds within this class can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Antitumor Activity
In a study involving various benzimidazole derivatives, one compound demonstrated significant inhibition of cancer cell lines in vitro. The compound's mechanism was linked to the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at different positions on the benzimidazole ring can enhance efficacy and selectivity towards specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Effect |
|---|---|
| Methoxy group | Increased lipophilicity |
| Alkyl substitutions | Enhanced antibacterial activity |
| Aromatic substitutions | Improved anticancer properties |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Pharmacological and Functional Insights
- Angiotensin II Receptor Antagonists: Compounds like candesartan and losartan (from ) share the benzimidazole core but utilize tetrazole or carboxylic acid groups for receptor binding.
- Synthetic Derivatives : The trifluoromethoxybenzyl analog () demonstrates how halogenated substituents improve metabolic stability, a feature the target compound’s methoxypropan-2-yl group may lack .
- Bioactivity Trends: Benzimidazole derivatives with smaller substituents (e.g., acetamide in ) often exhibit lower target specificity, whereas bulkier groups (e.g., morpholinopyridinyl in ) may enhance affinity but reduce bioavailability .
Research Implications and Gaps
- Synthetic Accessibility : The tetrahydrobenzoimidazole core is commercially available (e.g., 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, ), suggesting feasible synthesis routes for the target compound .
- Unanswered Questions: Limited data on the target compound’s solubility, stability, and receptor interactions highlight the need for experimental studies.
Q & A
Q. What synthetic routes are commonly employed for N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving cyclization and coupling reactions. For example, benzimidazole cores are often formed by condensing substituted o-phenylenediamines with carboxylic acids or esters under acidic conditions (e.g., HCl/EtOH) . Methoxypropan-2-yl groups may be introduced via nucleophilic substitution or amide coupling. Key factors include:
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Temperature : Controlled heating (60–100°C) to optimize cyclization without decomposition .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Yields range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are critical for structural verification, and what spectral markers distinguish this compound?
- 1H/13C NMR : Key signals include:
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N) confirm the carboxamide moiety .
- Mass Spectrometry : Molecular ion peaks (e.g., ESI-MS [M+H]+) should match theoretical molecular weights (±2 ppm) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties, and which exchange-correlation functional is most reliable?
DFT calculations using hybrid functionals like B3LYP (Becke three-parameter Lee-Yang-Parr) are recommended for modeling electronic properties. This functional combines exact exchange (20% Hartree-Fock) with gradient-corrected terms, achieving <3 kcal/mol error in thermochemical predictions . Key steps:
Q. What experimental and computational strategies resolve contradictions in solubility predictions vs. empirical data?
Discrepancies often arise from oversimplified solvent models in DFT. To address this:
- Experimental validation : Measure solubility in methanol, DMSO, or water using UV-Vis spectrophotometry (e.g., saturation concentration assays) .
- Improved DFT protocols : Incorporate explicit solvent molecules (e.g., 3–5 H2O molecules) in calculations to mimic hydrogen bonding .
- Statistical analysis : Apply multivariate regression to correlate computed dipole moments/LogP values with empirical solubility .
Q. How can crystallographic data refine the compound’s 3D structure, and which software tools are optimal?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides atomic-resolution structural data. Key parameters:
- Resolution : Aim for <0.8 Å to resolve tetrahydro ring puckering and amide plane orientation .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N-H···O) to predict packing behavior .
- Validation : Use CCDC Mercury to cross-check bond lengths/angles against similar benzimidazole derivatives .
Q. What in vitro assays are suitable for evaluating its bioactivity, particularly for receptor targets?
For GPCR or ion channel targets (e.g., 5-HT3 antagonists):
- Radioligand binding assays : Use ³H-labeled ligands (e.g., 5-HT) to measure IC50 values in competitive binding studies .
- Functional assays : Employ FLIPR calcium flux assays to quantify receptor activation/inhibition in HEK293 cells .
- Dose-response curves : Fit data to Hill equations to determine efficacy (Emax) and potency (EC50) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
